molecular formula C27H23N5O2 B13831787 N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

N'-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B13831787
M. Wt: 449.5 g/mol
InChI Key: ABSAKSOINPGFJA-MUFRIFMGSA-N
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Description

N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of an indole derivative with a hydrazide compound. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to ensure complete reaction. The use of solvents like ethanol or methanol is common to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The indole and pyrazole moieties can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-((1H-Indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
  • N’-((1H-Indol-3-yl)methylene)-3-(2-((4-fluorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-((1H-Indol-3-yl)methylene)-3-(2-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in specific applications .

Properties

Molecular Formula

C27H23N5O2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H23N5O2/c1-18-10-12-19(13-11-18)17-34-26-9-5-3-7-22(26)24-14-25(31-30-24)27(33)32-29-16-20-15-28-23-8-4-2-6-21(20)23/h2-16,28H,17H2,1H3,(H,30,31)(H,32,33)/b29-16+

InChI Key

ABSAKSOINPGFJA-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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